N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S.ClH/c1-15-2-4-17(24)21-20(15)25-23(32-21)27(7-6-26-8-10-29-11-9-26)22(28)16-3-5-18-19(14-16)31-13-12-30-18;/h2-5,14H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGJCFPHVCDKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for various biological activities.
- A morpholinoethyl group that may enhance solubility and bioavailability.
- A benzo[d]dioxine framework that contributes to its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. In vitro assays indicate that modifications in the benzothiazole structure can lead to improved potency against prostate and melanoma cancers, with IC50 values in the low nanomolar range .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative 1 | Prostate | 0.7 - 1.0 |
| Benzothiazole Derivative 2 | Melanoma | <0.5 |
The mechanism of action for benzothiazole derivatives often involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation in cancer cells. This leads to cell cycle arrest and subsequent apoptosis . Additionally, these compounds may act as positive allosteric modulators of AMPA receptors, enhancing neurotransmitter release without the excitotoxic effects typically associated with direct agonists .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that the compound can cross the blood-brain barrier, which is crucial for central nervous system-targeting drugs. Metabolic studies using rat liver microsomes suggest that the compound is metabolized by cytochrome P450 enzymes into active metabolites that retain or enhance biological activity compared to the parent compound .
Case Studies
- Prostate Cancer Study : A study conducted on a series of benzothiazole derivatives showed that those with a morpholinoethyl substitution exhibited enhanced antiproliferative activity against prostate cancer cell lines when compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological efficacy .
- Neurological Effects : In microdialysis studies involving mice, it was found that certain metabolites derived from benzothiazole compounds increased levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, indicating potential applications in treating neurological disorders .
Comparison with Similar Compounds
Benzothiazole Carboxamide Derivatives ()
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share the benzothiazole-carboxamide backbone but differ in substituents and appended groups:
Key Differences :
Triazole and Sulfonyl Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature sulfonyl and triazole groups instead of benzothiazole-carboxamide moieties:
Key Differences :
- The target compound’s dihydrodioxine ring introduces conformational rigidity absent in triazole derivatives.
- The morpholinoethyl-carboxamide linkage may offer distinct hydrogen-bonding capabilities compared to sulfonyl-triazole systems .
Thiadiazole-Triazine Hybrids ()
Compounds such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) highlight the role of heterocyclic diversity:
| Feature | Target Compound | Thiadiazole-Triazine Hybrid (4.1) |
|---|---|---|
| Core Structure | Benzothiazole-dihydrodioxine | Thiadiazole-triazine |
| Substituents | Morpholinoethyl, Cl, CH₃ | Trichloroethyl, acetamide |
| Synthesis | Not reported | 97.4% yield in H₂SO₄-mediated cyclization |
Key Differences :
- The target compound’s chloro-methylbenzothiazole system may confer greater metabolic stability than the trichloroethyl group in 4.1.
- X-ray diffraction studies for 4.1 confirm its solid-state structure, a gap in the target compound’s characterization .
Physicochemical and Pharmacological Considerations
- Solubility: The morpholinoethyl group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4g in ) .
- Bioactivity: While direct pharmacological data are absent, benzothiazole derivatives are known for antimicrobial, anticancer, and enzyme inhibitory activities. The dihydrodioxine ring may confer unique target selectivity .
- Stability : The hydrochloride salt form improves stability and dissolution rates compared to neutral analogs.
Q & A
Q. Key Reaction Conditions :
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield Range (%) |
|---|---|---|---|---|
| Core Formation | Ethanol | 70–80 | H2SO4 | 45–60 |
| Amide Coupling | DMF | 25–30 | EDCI/HOBt | 50–70 |
| Salt Formation | Ethanol | 0–5 (ice bath) | HCl gas | 85–95 |
Methodological Insight : Optimize solvent polarity and temperature to minimize by-products (e.g., dimerization) .
How can spectroscopic techniques validate the compound’s structural integrity?
Basic Research Question
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm proton environments (e.g., morpholinoethyl CH2 groups at δ 2.4–3.1 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Discrepancies in aromatic proton splitting may indicate regiochemical impurities .
- IR Spectroscopy : Detect N–H stretching (3300–3500 cm<sup>-1</sup>) and C=O vibrations (1680–1700 cm<sup>-1</sup>).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 397.91) and isotopic patterns matching Cl and S atoms .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydrodioxine moiety .
What strategies mitigate low yields during amide coupling?
Advanced Research Question
- Solvent Optimization : Replace DMF with dichloromethane (DCM) to reduce steric hindrance in bulky substituents .
- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or PyBOP, for improved activation .
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of active esters) .
Data Contradiction Analysis : If yields vary between batches, analyze residual starting materials via HPLC to identify incomplete coupling .
How does computational modeling aid in reaction design?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (DFT) predict energetically favorable pathways for cyclization and substitution steps .
- Transition State Analysis : Identify steric clashes in the benzothiazole core formation, guiding solvent selection (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction data to optimize conditions (e.g., solvent, catalyst) for novel derivatives .
Case Study : Simulations of morpholinoethyl group rotation barriers can explain NMR signal broadening at room temperature .
How to resolve discrepancies in biological activity data across studies?
Advanced Research Question
- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC50 measurements) .
- Solubility Adjustments : Test DMSO:PBS ratios to ensure consistent compound dissolution in assays .
- Target Selectivity Profiling : Screen against related kinases or receptors to identify off-target effects skewing data .
Example : Conflicting IC50 values may arise from variations in cell line viability assays (MTT vs. ATP-based methods) .
What synthetic routes minimize toxic by-products?
Advanced Research Question
- Green Chemistry Approaches : Replace chloroacetyl chloride with less toxic acylating agents (e.g., acetic anhydride) .
- Flow Reactors : Continuous synthesis reduces waste and improves control over exothermic reactions (e.g., cyclization steps) .
- By-Product Recycling : Isolate unreacted starting materials via column chromatography and reuse in subsequent batches .
Data-Driven Solution : Lifecycle assessment (LCA) models compare waste generation across routes to prioritize sustainable methods .
How to analyze stability under physiological conditions?
Basic Research Question
- pH-Dependent Degradation : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via HPLC at 37°C .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (>200°C typical for hydrochlorides) .
Advanced Application : Stability data guide formulation strategies (e.g., lyophilization for parenteral delivery) .
What functional groups enable further derivatization?
Basic Research Question
- Morpholinoethyl Group : Undergo nucleophilic substitution (e.g., replacing morpholine with piperazine) .
- Chlorine Atom : Participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
- Carboxamide : Reduce to amine for subsequent re-alkylation or acylation .
Synthetic Example : Replace the 7-chloro substituent with a fluorophore via Pd-catalyzed coupling for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
